molecular formula C22H28N2O4 B258927 1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B258927
M. Wt: 384.5 g/mol
InChI Key: GGAOCVNGJMKBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methylbenzyl group and a methanone group attached to a trimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is first alkylated with 2-methylbenzyl chloride under basic conditions. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trimethoxyphenyl group may enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: shares structural similarities with other piperazine derivatives and methanone-containing compounds.

    Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3,4-methylenedioxybenzyl)piperazine.

    Methanone-containing compounds: Compounds like 4-methoxybenzophenone and 4-chlorobenzophenone.

Uniqueness

The unique combination of a piperazine ring with a 2-methylbenzyl group and a trimethoxyphenyl methanone moiety distinguishes this compound from other similar compounds

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H28N2O4/c1-16-7-5-6-8-17(16)15-23-9-11-24(12-10-23)22(25)18-13-19(26-2)21(28-4)20(14-18)27-3/h5-8,13-14H,9-12,15H2,1-4H3

InChI Key

GGAOCVNGJMKBOF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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